5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Physicochemical Property Lipophilicity Drug Design

Hit-to-lead optimization for kinase-targeted PROTACs demands a reliable, heavy-atom building block enabling rapid SAR and crystallography. 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1082041-05-1) addresses this with: • C5 Bromine - superior Pd cross-coupling handle (Suzuki, Buchwald-Hartwig) for late-stage diversification. • Heavy atom (Br) - strong anomalous scattering for X-ray phase determination in co-crystallization studies. • Optimal XLogP3 = 2.5 - balanced lipophilicity for membrane permeability without metabolic instability. Supplied as a Protein Degrader Building Block, ≥97% purity, batch-consistent for reproducible SAR results.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1082041-05-1
Cat. No. B3210911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
CAS1082041-05-1
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC=C2)Br
InChIInChI=1S/C8H7BrN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3
InChIKeyRZVIOZJDLBJJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1082041-05-1) | Core Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1082041-05-1), also known as 5-bromo-7-methyl-4-azaindole, is a halogenated heterocyclic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class [1]. This scaffold is a privileged structure in medicinal chemistry, frequently employed as a core for kinase inhibitors and other protein-targeting agents [2]. The presence of the bromine atom at the 5-position provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification for structure-activity relationship (SAR) studies and targeted protein degrader (PROTAC) linker attachment [3].

Why 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Cannot Be Casually Replaced with Other 5-Halogenated or 7-Substituted Analogs


The pyrrolo[3,2-b]pyridine scaffold is highly sensitive to substitution patterns, particularly at the 5- and 7-positions, which critically influence both physicochemical properties and biological activity [1]. Simply substituting the 5-bromo group with another halogen (e.g., chloro or fluoro) or removing the 7-methyl group alters the compound's lipophilicity (XLogP), hydrogen-bonding capacity, and steric bulk, which in turn modulates membrane permeability, metabolic stability, and target binding affinity [2]. Furthermore, the 5-bromo substituent is a superior synthetic handle for palladium-catalyzed cross-coupling reactions compared to its chloro or fluoro counterparts, directly impacting synthetic efficiency and the scope of accessible derivatives [3]. The specific combination of a 5-bromo and 7-methyl substitution creates a unique physicochemical and reactivity profile that is not interchangeable with other in-class analogs, making precise procurement essential for reproducible research outcomes.

5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | Direct Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 5-Bromo vs. 5-Chloro vs. 5-Fluoro Analogs

The 5-bromo derivative exhibits a calculated XLogP3-AA value of 2.5, indicating moderate lipophilicity. This value is intermediate between the 5-chloro analog (XLogP3-AA = 2.4) and significantly higher than the 5-fluoro analog (XLogP3-AA = 1.9), as computed by PubChem [1][2][3]. This difference in lipophilicity directly impacts predicted membrane permeability and metabolic stability, key parameters in drug candidate optimization.

Physicochemical Property Lipophilicity Drug Design

Molecular Weight and Heavy Atom Count: Differentiating Bromo from Chloro and Fluoro Analogs

The 5-bromo derivative has a molecular weight of 211.06 g/mol and a heavy atom count of 11, which is substantially higher than the 5-chloro (166.61 g/mol, 10 heavy atoms) and 5-fluoro (150.15 g/mol, 9 heavy atoms) analogs [1][2][3]. The increased mass and heavy atom count from bromine provides greater electron density for X-ray crystallography phasing and a stronger anomalous scattering signal, which can be critical for structural biology studies.

Physicochemical Property Molecular Weight Heavy Atom Count

Synthetic Utility: 5-Bromo Group Enables Superior Cross-Coupling Reactivity

The 5-bromo substituent is a highly effective leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the favorable C-Br bond strength and polarization. This reactivity profile is superior to that of the 5-chloro analog, which generally requires harsher conditions or specialized ligands, and the 5-fluoro analog, which is inert under standard cross-coupling conditions [1]. This makes the 5-bromo derivative a preferred choice for rapid diversification in medicinal chemistry SAR campaigns.

Synthetic Chemistry Cross-Coupling Reactivity

Aqueous Solubility: Predicted Value for 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

The calculated aqueous solubility of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is 3.2 g/L at 25°C, indicating it is slightly soluble . This value provides a baseline for formulation studies and experimental planning, and contrasts with the unsubstituted or differently halogenated analogs for which such data may not be readily available or may differ significantly.

Physicochemical Property Solubility Formulation

Designated Application: Explicit Classification as a Protein Degrader (PROTAC) Building Block

5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is explicitly categorized by suppliers as a 'Protein Degrader Building Block' [1]. This designation is not uniformly applied to all 5-halogenated pyrrolo[3,2-b]pyridine analogs, highlighting a specific and validated application space for this compound in the construction of heterobifunctional degraders (e.g., PROTACs) where the bromine atom serves as a crucial linker attachment point.

Targeted Protein Degradation PROTAC Chemical Biology

5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | Optimal Research and Industrial Use Cases Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Moderate Lipophilicity and High Synthetic Tractability

For hit-to-lead optimization programs targeting kinases or other protein families, the 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold provides a balanced lipophilicity profile (XLogP3-AA = 2.5) that is not achievable with the more polar 5-fluoro analog (XLogP3-AA = 1.9) [1]. This property is critical for maintaining favorable membrane permeability while mitigating risks of metabolic instability. Furthermore, the 5-bromo handle offers superior reactivity in palladium-catalyzed cross-couplings compared to the 5-chloro analog, enabling rapid synthesis of diverse derivative libraries for comprehensive SAR exploration [2].

Structural Biology Studies Requiring Anomalous Scattering for X-ray Crystallography

When determining the 3D structure of a protein-ligand complex via X-ray crystallography, the presence of a heavy atom like bromine is invaluable for phase determination. With a molecular weight of 211.06 g/mol and 11 heavy atoms, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine provides a significantly stronger anomalous scattering signal than its chloro (166.61 g/mol) or fluoro (150.15 g/mol) counterparts [3]. This property makes it a preferred choice for synthesizing co-crystallization ligands, directly facilitating high-resolution structure determination.

Targeted Protein Degrader (PROTAC) Linker Attachment Point

The compound is explicitly designated as a 'Protein Degrader Building Block' [4]. In PROTAC design, a heterobifunctional molecule must link a target-binding ligand to an E3 ligase ligand. The 5-bromo group of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine serves as an ideal, reactive handle for attaching a flexible linker via robust carbon-carbon or carbon-nitrogen bond-forming reactions. This specific application is validated by its commercial classification, ensuring researchers acquire a building block fit-for-purpose in this advanced therapeutic modality.

Kinase Inhibitor Scaffold Diversification

Given the pyrrolo[3,2-b]pyridine core's established role as a kinase hinge-binding motif, the 5-bromo-7-methyl derivative serves as a versatile starting point for generating focused kinase inhibitor libraries [5]. The 5-bromo group allows for late-stage diversification, enabling the rapid exploration of vectors extending into the solvent-exposed region or back pocket of the kinase ATP-binding site, as demonstrated in the broader class of pyrrolo[3,2-b]pyridine-based antiproliferative agents [5].

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